molecular formula C9H11BrN2O B2508936 5-Bromo-2-(cyclobutylmethoxy)pyrimidine CAS No. 1935366-60-1

5-Bromo-2-(cyclobutylmethoxy)pyrimidine

Cat. No.: B2508936
CAS No.: 1935366-60-1
M. Wt: 243.104
InChI Key: DSQGMVUQULIJRY-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclobutylmethoxy)pyrimidine is a chemical compound with the molecular formula C9H11BrN2O. It is a pyrimidine derivative, which means it is based on the pyrimidine ring structure, a six-membered ring with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclobutylmethoxy)pyrimidine typically involves the bromination of a pyrimidine precursor. One common method is the bromination of pyrimidine nucleosides using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction is carried out under mild conditions, often at room temperature, and yields the desired brominated product in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclobutylmethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with aryl or alkyl groups.

Scientific Research Applications

5-Bromo-2-(cyclobutylmethoxy)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(cyclobutylmethoxy)pyrimidine is unique due to the presence of the cyclobutylmethoxy group, which may confer different chemical and biological properties compared to other brominated pyrimidine derivatives. This structural difference can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-2-(cyclobutylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQGMVUQULIJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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